molecular formula C10H9NO B1205010 N-Hydroxy-2-naphthylamine CAS No. 613-47-8

N-Hydroxy-2-naphthylamine

Cat. No. B1205010
CAS RN: 613-47-8
M. Wt: 159.18 g/mol
InChI Key: JGXYZXHJZJYHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-naphthylamine is a compound with the molecular formula C10H9NO . It is also known by other names such as N-Hydroxy-2-naphthalenamine, 2-Naphthalenamine, N-hydroxy-, and N-naphthalen-2-ylhydroxylamine .


Synthesis Analysis

While specific synthesis methods for N-Hydroxy-2-naphthylamine were not found in the search results, it’s worth noting that N-Phenyl-2-naphthylamine has been used in the analysis of a wide range of small-molecule metabolites including free fatty acids, amino acids, peptides, antioxidants, and phospholipids .


Molecular Structure Analysis

The molecular weight of N-Hydroxy-2-naphthylamine is 159.18 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 159.068413911 g/mol .


Chemical Reactions Analysis

Aromatic amines like N-Hydroxy-2-naphthylamine undergo N-hydroxylation, a key reaction responsible for their biological activities . The N-hydroxylamine may be further activated by conjugation of the hydroxy group with sulfate or acetate .


Physical And Chemical Properties Analysis

N-Hydroxy-2-naphthylamine has a molecular weight of 159.18 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 159.068413911 g/mol .

Mechanism of Action

Target of Action

N-Hydroxy-2-naphthylamine primarily targets nucleic acids and proteins . It forms covalently bound derivatives with these macromolecules, particularly under mildly acidic conditions . The extent of reaction is in the order: Polyguanylic acid > DNA ≈ protein > rRNA > tRNA > polyadenylic acid ≈ polyuridylic acid > polycytidylic acid .

Mode of Action

N-Hydroxy-2-naphthylamine undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of nucleoside-arylamine adducts . Enzymatic hydrolyses of the DNA, which contained 1.5 naphthyl residues/1,000 nucleotides, yielded 3 nucleoside-arylamine adducts . These adducts were identified as 1-(deoxyguanosin-N2-yl)-2-NA, 1-(deoxyadenosin-N6-yl)-2-NA, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-NA .

Pharmacokinetics

It is known that the compound binds covalently to protein, rna, and dna to a much greater extent than its counterpart, n-hydroxy-1-naphthylamine . Protein binding with both derivatives decreased by 80 to 90% by 7 days after treatment .

Result of Action

The result of N-Hydroxy-2-naphthylamine’s action is the formation of DNA adducts and protein adducts . These adducts are implicated in DNA damage and genotoxicity . The compound is considered a probable ultimate urinary bladder carcinogen , and it has been observed to produce bladder tumors in experimental animals .

Action Environment

The action of N-Hydroxy-2-naphthylamine can be influenced by environmental factors. For instance, the compound reacts with nucleic acids and proteins under mildly acidic conditions (pH 5) to form covalently bound derivatives . At pH 7, appreciable reaction occurred only with protein . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

While specific safety and hazard information for N-Hydroxy-2-naphthylamine was not found, it’s worth noting that 2-Naphthylamine, a related compound, is toxic by ingestion, inhalation, and skin absorption . It’s also important to handle N-Hydroxy-2-naphthylamine with care due to its potential hazards .

properties

IUPAC Name

N-naphthalen-2-ylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXYZXHJZJYHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073918
Record name 2-Naphthalenamine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

613-47-8
Record name N-Hydroxy-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-2-naphthylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenamine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-2-NAPHTHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM4MLV16S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-2-naphthylamine
Reactant of Route 2
N-Hydroxy-2-naphthylamine
Reactant of Route 3
N-Hydroxy-2-naphthylamine
Reactant of Route 4
N-Hydroxy-2-naphthylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.